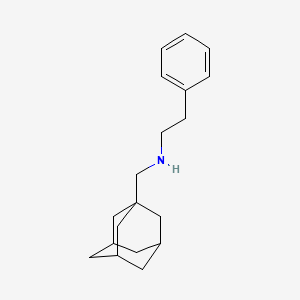

N-(1-adamantylmethyl)-2-phenylethanamine

Description

N-(1-Adamantylmethyl)-2-phenylethanamine is a secondary amine characterized by a rigid adamantane moiety linked via a methylene bridge to the nitrogen atom of a 2-phenylethanamine backbone. The adamantane group, a diamondoid hydrocarbon with a cage-like structure, confers exceptional steric bulk and chemical stability, making the compound resistant to metabolic degradation .

This compound is primarily explored in medicinal chemistry as a precursor or intermediate for bioactive molecules. Its synthesis typically involves alkylation of 2-phenylethanamine with 1-adamantylmethyl halides or reductive amination of adamantane-containing aldehydes. Characterization via NMR (¹H, ¹³C), FT-IR, and mass spectrometry confirms its structure, with adamantane protons appearing as sharp singlets (δ ~1.6–2.1 ppm) and phenylethyl signals as aromatic multiplets (δ ~7.2–7.4 ppm) .

Properties

IUPAC Name |

N-(1-adamantylmethyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N/c1-2-4-15(5-3-1)6-7-20-14-19-11-16-8-17(12-19)10-18(9-16)13-19/h1-5,16-18,20H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPSZUCIOPHDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-phenylethanamine typically involves the alkylation of 2-phenylethanamine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production methods for adamantane derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-phenylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

N-(1-adamantylmethyl)-2-phenylethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.

Industry: Utilized in the production of high-performance materials and coatings due to its rigid structure

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

Compound A : N-(1-Adamantylmethyl)-4-fluoroaniline

- Structure : Adamantylmethyl group attached to aniline.

- Key Differences : Replaces the phenylethyl chain with a fluorophenyl group.

- Properties : Enhanced electronegativity due to fluorine, altering solubility and reactivity. NMR shows fluorine-induced deshielding (¹⁹F NMR: δ ~−110 ppm) .

- Applications : Used in fluorinated drug candidates for CNS targeting.

Compound B : Adamantane-substituted purines (e.g., N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine)

- Structure : Combines adamantylmethyl with a purine heterocycle.

- Key Differences : Purine ring introduces hydrogen-bonding capacity and planar geometry.

- Properties : Higher molecular weight (~450–500 g/mol) and distinct UV-Vis absorption (λmax ~260 nm) due to purine π→π* transitions .

- Applications : Antiviral and anticancer agents due to purine’s role in nucleotide mimicry.

2-Phenylethanamine Derivatives with Alternative Substituents

Compound C : (E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine (Schiff base)

- Structure : Imine-linked 4-nitrophenylallylidene group replaces adamantylmethyl.

- Key Differences : Conjugated π-system enhances electronic delocalization.

- Properties :

- Applications: Nonlinear optical (NLO) materials and fluorescent probes.

Compound D : N-(Diphenylmethylene)-2-phenylethanamine

Branched and Cyclic Amine Analogues

Compound E : 1-Phenyl-N-(1-phenylethyl)-2-propanamine

- Structure : Branched alkyl chain with dual phenyl groups.

- Key Differences : Increased steric bulk compared to linear 2-phenylethanamine.

- Properties : Higher lipophilicity (logP ~4.2) and chiral centers enabling enantioselective interactions .

- Applications: Potential dopamine receptor modulators.

Compound F : N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride

- Structure : Piperidine ring introduces basicity and conformational flexibility.

- Key Differences : Protonatable nitrogen enhances water solubility (solubility >50 mg/mL) .

- Applications: Antidepressant precursors targeting monoamine transporters.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Spectral Features | HOMO-LUMO Gap (eV) | Applications |

|---|---|---|---|---|

| N-(1-Adamantylmethyl)-2-phenylethanamine | ~299.5 | ¹H NMR: δ 1.6–2.1 (adamantane), 7.2–7.4 (Ph) | ~4.5 | Medicinal intermediates |

| Compound C (Schiff base) | ~352.4 | λem = 450 nm; β = 1.2 × 10⁻³⁰ esu | 3.2 | NLO materials |

| Compound D | ~285.4 | IR: 1640 cm⁻¹ (C=N) | 4.1 | Alkaloid synthesis |

| Compound E | ~253.4 | logP = 4.2; chiral centers | 4.3 | Neurotransmitter analogues |

| Compound F | ~268.8 | Solubility >50 mg/mL (H₂O) | 4.0 | Antidepressant intermediates |

Research Findings and Implications

- Adamantane Derivatives : Superior stability and rigidity make them ideal for CNS-targeting drugs but suffer from poor aqueous solubility.

- Schiff Bases : Exhibit tunable optoelectronic properties but are prone to hydrolysis in acidic conditions .

- Branched Amines : Enhanced stereochemical diversity but require complex synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.